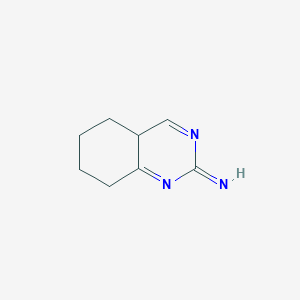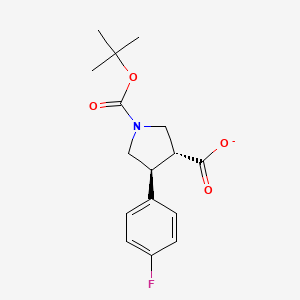
(17ss)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one-d3; Methylene Boldenone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 is a complex organic compound with a unique structure This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxy and methylene groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to incorporate the deuterium atoms at the desired positions.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methylene group can be reduced to a methyl group.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylene group can yield a methyl group.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and metabolic disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the methylene group can participate in hydrophobic interactions. These interactions can modulate the activity of various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives such as:
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d2
Uniqueness
The presence of deuterium atoms at positions 16 and 17 makes (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-16,16,17-d3 unique. Deuterium incorporation can enhance the stability and alter the pharmacokinetics of the compound, making it a valuable tool in drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C20H26O2 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1/i5D2,18D |
Clave InChI |
NFDPYPMRHKQTDM-NAAYSGKBSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC(=C)C4=CC(=O)C=C[C@]34C)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
triazole-4-carboxamide](/img/structure/B12359851.png)
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)


![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)

